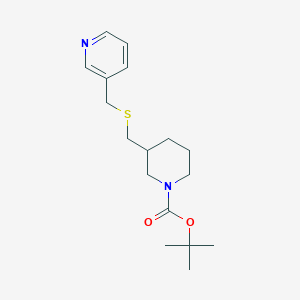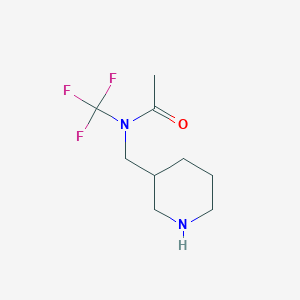
2-Ethenyl-4-methoxy-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-4-methoxy-N-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, featuring an ethenyl group at the second position, a methoxy group at the fourth position, and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-methoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 4-methoxyaniline using methanol in the presence of a cyclometalated ruthenium complex as a catalyst . This reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base. Another method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the ethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation and acylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
2-Ethenyl-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups to the aromatic ring.
科学研究应用
2-Ethenyl-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-Ethenyl-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other biochemical interactions.
相似化合物的比较
Similar Compounds
4-Methoxy-2-methylaniline: Similar structure but lacks the ethenyl group.
2-Methoxy-N-methylaniline: Similar structure but lacks the ethenyl group.
2-Ethyl-6-methylaniline: Similar structure but has an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenyl-4-methoxy-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where such functionality is required.
属性
CAS 编号 |
210536-17-7 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-ethenyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-4-8-7-9(12-3)5-6-10(8)11-2/h4-7,11H,1H2,2-3H3 |
InChI 键 |
VCWAULANKZTDOL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


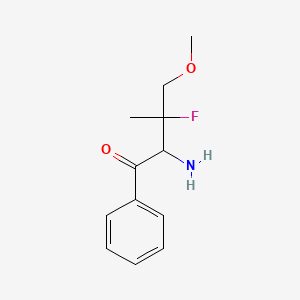
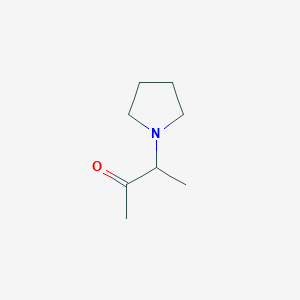

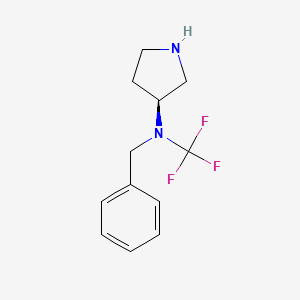
![6-Isopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13964242.png)
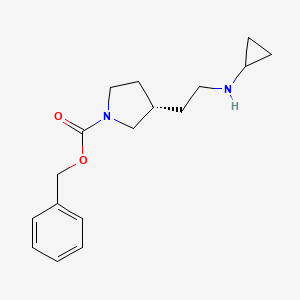
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964265.png)
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
